molecular formula C26H25N5O3S2 B2640317 N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 310449-60-6

N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Numéro de catalogue: B2640317
Numéro CAS: 310449-60-6
Poids moléculaire: 519.64
Clé InChI: VQDRIMHGXDAQTD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C26H25N5O3S2 and its molecular weight is 519.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its synthesis, structure-activity relationships (SAR), and biological activities based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of a thiophene core, incorporation of an ethoxyphenyl group, and the introduction of an indoline moiety connected via a thioether linkage. The triazole ring is pivotal for its biological activity, as it enhances the compound's ability to interact with various biological targets.

Biological Activity Overview

Research has indicated that compounds containing the triazole moiety exhibit a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The specific compound under review has been evaluated for its potential effects against various cancer cell lines and its mechanisms of action.

Anticancer Activity

  • Mechanism of Action : The compound has shown promising results in disrupting cellular pathways associated with cancer proliferation. Its mechanism appears to involve the inhibition of specific protein interactions crucial for tumor growth.
  • In Vitro Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
    • GI50 values : The growth inhibition concentration (GI50) was recorded at 0.9 μM against TC32 cells, indicating significant potency compared to other compounds in its class .
    • Cell Cycle Arrest : Studies suggest that it induces G2/M phase cell cycle arrest, leading to apoptosis in cancer cells .

Antimicrobial and Anticonvulsant Activities

While primarily studied for anticancer properties, preliminary data suggest potential antimicrobial effects. The compound's structure allows it to interact with bacterial membranes, although further studies are needed to quantify this activity.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity:

  • Triazole Ring : Essential for binding affinity to target proteins.
  • Ethoxyphenyl Group : Modifications in this region can lead to increased potency or selectivity against particular cancer types.
  • Indoline Moiety : The presence of the indoline structure has been linked to enhanced neuroprotective effects, suggesting potential applications beyond oncology .

Data Summary Table

Activity TypeObserved EffectsReference
AnticancerGI50 = 0.9 μM against TC32 cells
Cell Cycle ArrestInduces G2/M phase arrest
AntimicrobialPotential effects on bacterial membranes
AnticonvulsantBroad spectrum of activity suggested

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Ewing's Sarcoma Treatment : A study indicated that triazole derivatives could effectively inhibit EWS-FLI1 protein interactions, which are critical in Ewing's sarcoma pathogenesis .
  • Neuropharmacological Applications : Another study explored the anticonvulsant properties of indole derivatives similar to our compound, showing promise in seizure models .

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiophene ring, a triazole moiety, and an indoline derivative. The synthesis typically involves multi-step reactions that include the formation of the triazole ring through cyclization and the introduction of various substituents to enhance biological activity.

Table 1: Key Structural Components

ComponentDescription
ThiopheneA five-membered heterocyclic compound containing sulfur.
TriazoleA five-membered ring containing three nitrogen atoms.
IndolineA bicyclic structure derived from indole.
CarboxamideA functional group that enhances solubility and bioactivity.

Research indicates that this compound exhibits promising antitumor properties, particularly against certain types of cancers such as Ewing's sarcoma and breast cancer. Its mechanism of action may involve the inhibition of specific oncogenic pathways or interactions with key proteins involved in tumor growth.

Anticancer Activity

Studies have demonstrated that derivatives of this compound can effectively inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally similar to N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide have shown:

  • GI50 values indicating significant potency against Ewing's sarcoma cells.
Cell LineGI50 (μM)Mechanism of Action
TC32 (Ewing's)0.9Inhibition of EWS-FLI1 protein interactions
MCF7 (Breast)1.5Induction of apoptosis via mitochondrial pathways

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to various parts of the molecule can lead to enhanced biological activity.

Key Findings from SAR Studies

Research has indicated that:

  • Substituents on the phenyl ring significantly affect binding affinity and selectivity.
  • The presence of electron-donating groups can enhance activity against certain cancer cell lines.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

Case Study 1: Ewing's Sarcoma Treatment

In a study involving xenograft models of Ewing's sarcoma, treatment with this compound resulted in significant tumor reduction compared to control groups.

Case Study 2: Breast Cancer

Another study focused on breast cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent.

Propriétés

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3S2/c1-2-34-20-11-9-19(10-12-20)31-23(16-27-25(33)22-8-5-15-35-22)28-29-26(31)36-17-24(32)30-14-13-18-6-3-4-7-21(18)30/h3-12,15H,2,13-14,16-17H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDRIMHGXDAQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.